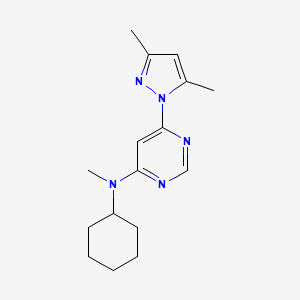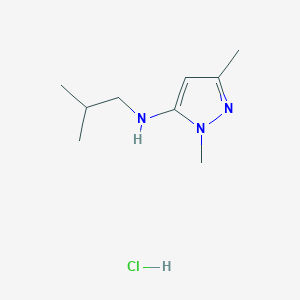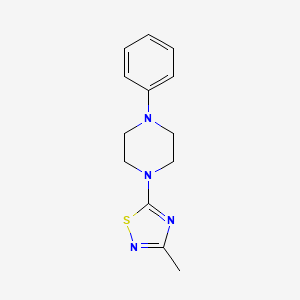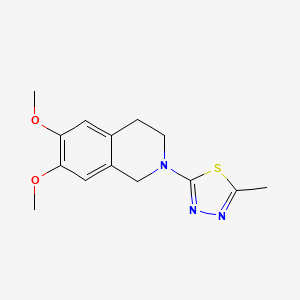![molecular formula C20H25ClN4O B12237200 3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12237200.png)
3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized with a methyl group and a pyrimidinyl group.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using a chlorinated aromatic compound as the electrophile.
Formation of the Propanone Moiety: The final step involves the formation of the propanone group, typically through a condensation reaction with an appropriate ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Industry: The compound’s unique structure makes it a candidate for developing new materials or chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one
- 3-(3-Fluorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one
Uniqueness
Compared to similar compounds, 3-(3-Chlorophenyl)-1-{4-[methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one may exhibit unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct candidate for various applications.
Properties
Molecular Formula |
C20H25ClN4O |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H25ClN4O/c1-15-12-19(23-14-22-15)24(2)18-8-10-25(11-9-18)20(26)7-6-16-4-3-5-17(21)13-16/h3-5,12-14,18H,6-11H2,1-2H3 |
InChI Key |
WNCYNQRFFHQFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12237117.png)
![5-Fluoro-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12237122.png)
![2-(2,4-dichlorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12237132.png)
![N-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B12237133.png)
![4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}morpholine](/img/structure/B12237140.png)
![8-(Quinolin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12237145.png)
![1-[(2,5-Difluorophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B12237160.png)
![2-Methoxy-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B12237162.png)

![1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12237167.png)

![2-Tert-butyl-5-fluoro-4-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B12237177.png)


